Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate
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Overview
Description
Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate is an organic compound with the molecular formula C10H18N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate typically involves the reaction of 4-carbamoylpiperidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine derivative to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(piperidin-1-yl)propanoate: A similar compound with a piperidine ring but lacking the carbamoyl group.
Methyl 3-(4-oxopiperidin-1-yl)propanoate: Another derivative with an oxo group instead of the carbamoyl group.
Uniqueness
Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological activity. The compound contains a piperidine ring substituted with a carbamoyl group, which is critical for its interaction with biological targets.
The compound has been investigated primarily for its role as an inhibitor of viral proteases, particularly the 3-chymotrypsin-like protease (3CLpro) found in coronaviruses. This enzyme is essential for viral replication, making it a prime target for antiviral drug development. The binding affinity and specificity of this compound to the active site of 3CLpro have been studied using molecular modeling and crystallography, revealing insights into its mechanism of action.
Antiviral Activity
Recent studies have demonstrated that this compound exhibits significant antiviral activity against various strains of coronaviruses, including SARS-CoV-2. The following table summarizes key findings from recent research:
Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|---|
This compound | SARS-CoV-2 3CLpro | 0.21 | >100 | >476 |
Derivative A | MERS-CoV 3CLpro | 0.40 | >100 | >250 |
Derivative B | HCoV 229E 3CLpro | 1.86 | >100 | >53 |
The selectivity index (SI) indicates a high level of safety for these compounds, as they exhibit potent antiviral effects without significant cytotoxicity.
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits viral replication in cell cultures infected with SARS-CoV-2. The compound demonstrated an EC50 value of approximately 0.21 µM, indicating potent antiviral activity while maintaining cell viability at concentrations exceeding 100 µM.
- Structural Analysis : Crystallographic studies have elucidated the binding interactions between the compound and the catalytic site of the viral protease. These studies revealed that the carbamoyl group plays a crucial role in stabilizing the binding conformation, enhancing the compound's inhibitory potency.
Discussion
The promising biological activity of this compound positions it as a potential candidate for further development as an antiviral therapeutic agent. Its mechanism of action through inhibition of viral proteases highlights its relevance in combating viral infections, particularly in light of emerging viral threats.
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 3-(4-carbamoylpiperidin-1-yl)propanoate |
InChI |
InChI=1S/C10H18N2O3/c1-15-9(13)4-7-12-5-2-8(3-6-12)10(11)14/h8H,2-7H2,1H3,(H2,11,14) |
InChI Key |
DFORLHKMYGSLEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCC(CC1)C(=O)N |
Origin of Product |
United States |
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